1-Bromo-2-(2-bromo-1-butoxyethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a butoxyethyl group, which itself is further substituted with a bromo group
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and progressively introducing the butoxyethyl and bromo substituents through a series of substitution and addition reactions .
Chemical Reactions Analysis
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo groups can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes under specific conditions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common reagents used in these reactions include bromine, aluminum chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromo groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparison with Similar Compounds
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromo substituent on the benzene ring.
1-Bromo-2-ethylbenzene: A compound with an ethyl group and a bromo group on the benzene ring.
1-Bromo-2-methylbenzene: A compound with a methyl group and a bromo group on the benzene ring.
Properties
Molecular Formula |
C12H16Br2O |
---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
ALEQNCFALGKJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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